![molecular formula C24H18N6O4 B12518068 2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[lmn][3,8]phenanthroline core with two 3,5-dimethyl-1H-pyrazol-4-yl groups attached at the 2 and 7 positions. The presence of multiple nitrogen atoms and aromatic rings contributes to its chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with tetrafluoroterephthalic acid in anhydrous methanol. The reaction is conducted under an argon atmosphere at room temperature overnight. The solvent is then removed under vacuum, and the resulting crystals are obtained by slow evaporation from a methanol and toluene solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which 2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and nitrogen atoms allow it to form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound shares the pyrazolyl group but has a simpler structure with a single aromatic ring.
Bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate: Similar in having the pyrazolyl groups, but differs in the core structure and overall complexity.
Uniqueness
2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its complex polycyclic structure, which provides multiple sites for chemical modification and interaction with other molecules. This makes it particularly valuable in research applications where specific interactions and properties are required.
Propiedades
Fórmula molecular |
C24H18N6O4 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
6,13-bis(3,5-dimethyl-1H-pyrazol-4-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C24H18N6O4/c1-9-19(10(2)26-25-9)29-21(31)13-5-7-15-18-16(8-6-14(17(13)18)22(29)32)24(34)30(23(15)33)20-11(3)27-28-12(20)4/h5-8H,1-4H3,(H,25,26)(H,27,28) |
Clave InChI |
AVYWFMXENCMUMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=C(NN=C6C)C)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


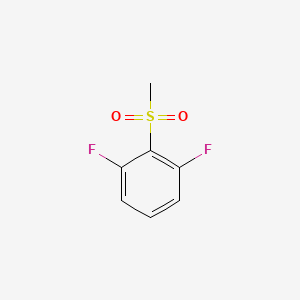
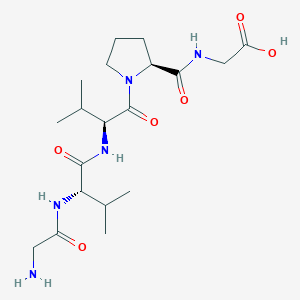
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
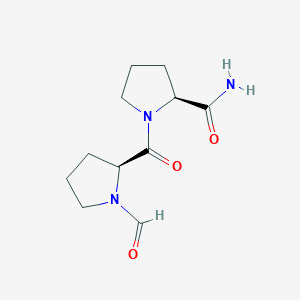
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
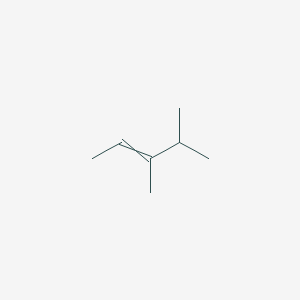
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
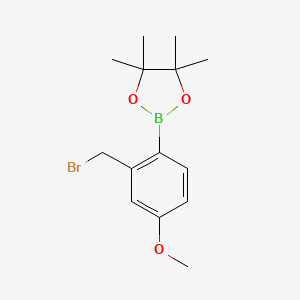
![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)

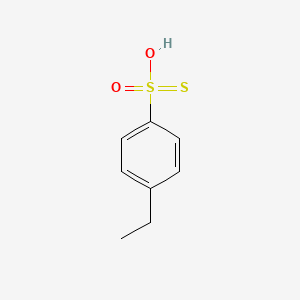
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
